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Compound Name:
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fluoroazetidine

Cat. No.: B1529586 Get Quote

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine for Advanced Drug

Discovery

Introduction

1-Boc-3-iodomethyl-3-fluoroazetidine (CAS No. 1374657-64-3) is a highly functionalized

synthetic building block of significant interest to the medicinal chemistry community.[1] Its

unique architecture, combining a conformationally restricted azetidine core, a metabolically

robust fluorine atom, and a versatile iodomethyl group, offers a powerful tool for introducing

novel three-dimensional scaffolds into drug candidates. The tert-butyloxycarbonyl (Boc)

protecting group ensures stability and compatibility with a wide range of synthetic

transformations, making it an ideal intermediate for library synthesis and lead optimization. This

guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its

reactivity, and best practices for its application in a research setting.

Physicochemical and Structural Properties
The core value of 1-Boc-3-iodomethyl-3-fluoroazetidine lies in the strategic combination of

its structural motifs. The azetidine ring, a four-membered saturated heterocycle, serves as a

bioisostere for more common ring systems, imparting conformational rigidity that can enhance

binding affinity to biological targets. The fluorine atom at the C3 position is a critical feature; its

high electronegativity can modulate the pKa of nearby functionalities, improve metabolic
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stability by blocking sites of oxidation, and enhance membrane permeability. The iodomethyl

group is an excellent electrophilic handle, primed for nucleophilic substitution reactions.

Table 1: Core Physicochemical Properties

Property Value Source

CAS Number 1374657-64-3 [1]

Molecular Formula C₉H₁₅IFNO₂ N/A

Molecular Weight 315.12 g/mol N/A

IUPAC Name

tert-butyl 3-fluoro-3-

(iodomethyl)azetidine-1-

carboxylate

N/A

Canonical SMILES
C1C(N(C1)C(=O)OC(C)(C)C)

(CI)F
N/A

Note: Physical properties such as melting point and boiling point are not widely reported in

public literature, which is common for specialized, non-crystalline laboratory reagents.

Synthesis and Mechanism
While specific literature detailing the synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine is

sparse, a robust and logical pathway can be proposed based on well-established chemical

transformations starting from the commercially available precursor, 1-Boc-3-fluoroazetidine-3-

methanol. The strategy involves the conversion of the primary alcohol into a superior leaving

group, followed by a Finkelstein reaction.
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Step 1: Activation of Hydroxyl Group

Step 2: Finkelstein Reaction (Halogen Exchange)

1-Boc-3-fluoroazetidine-3-methanol

1-Boc-3-fluoro-3-(tosyloxymethyl)azetidine

TsCl, Pyridine
 or Et3N, DCM

1-Boc-3-fluoro-3-(tosyloxymethyl)azetidine

1-Boc-3-iodomethyl-3-fluoroazetidine
(Target Molecule)

Sodium Iodide (NaI)
Acetone or DMF

1-Boc-3-iodomethyl-3-fluoroazetidine

Coupled Product
(New C-N, C-S, or C-O bond)

SN2 Reaction

Nucleophile
(R-NH₂, R-SH, R-OH, etc.)

Base
(e.g., DIPEA, K₂CO₃)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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